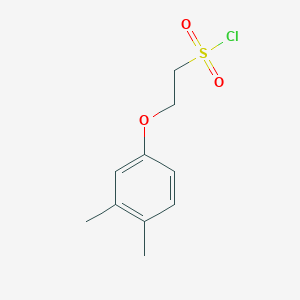
2-(3,4-Dimethylphenoxy)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethylphenoxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H13ClO3S. It is a sulfonyl chloride derivative that is commonly used in organic synthesis and various chemical reactions. This compound is known for its reactivity and versatility in forming sulfonate esters and other derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(3,4-dimethylphenoxy)ethanol with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). The reaction proceeds as follows:
2-(3,4-Dimethylphenoxy)ethanol+SO2Cl2→2-(3,4-Dimethylphenoxy)ethane-1-sulfonyl chloride+HCl
The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile at a controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dimethylphenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonate esters, sulfonamides, and sulfonate salts.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar organic solvents like dichloromethane or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are used under controlled conditions to achieve the desired substitution.
Major Products Formed
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonamides: Formed by the reaction with amines.
Sulfonate Salts: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
2-(3,4-Dimethylphenoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent for introducing sulfonate groups into organic molecules, which can be further transformed into various functional groups.
Pharmaceutical Research: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of sulfonated polymers and materials with specific properties.
Biological Research: Investigated for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dimethylphenoxy)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by various nucleophiles. This reactivity allows it to form stable sulfonate esters, sulfonamides, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethane-1-sulfonyl chloride: Similar in structure but with methoxy groups instead of methyl groups on the aromatic ring.
2-(3,4-Dichlorophenoxy)ethane-1-sulfonyl chloride: Contains chlorine atoms instead of methyl groups on the aromatic ring.
Uniqueness
2-(3,4-Dimethylphenoxy)ethane-1-sulfonyl chloride is unique due to the presence of methyl groups on the aromatic ring, which can influence its reactivity and the types of reactions it undergoes. The methyl groups can also affect the compound’s solubility and interaction with other molecules, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C10H13ClO3S |
|---|---|
Peso molecular |
248.73 g/mol |
Nombre IUPAC |
2-(3,4-dimethylphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO3S/c1-8-3-4-10(7-9(8)2)14-5-6-15(11,12)13/h3-4,7H,5-6H2,1-2H3 |
Clave InChI |
USPHBKFUMQCHTQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OCCS(=O)(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


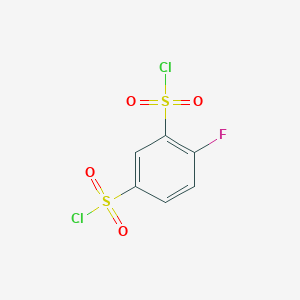
![3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13618332.png)

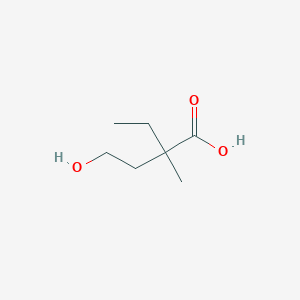
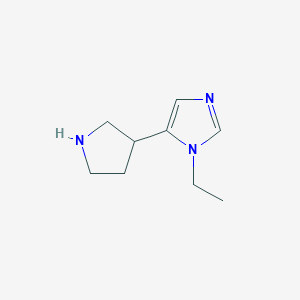
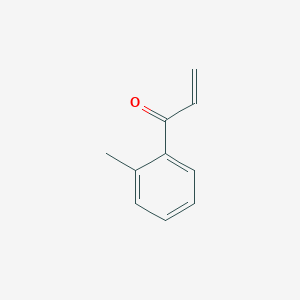

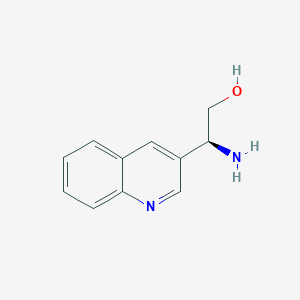
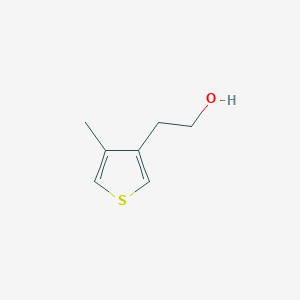
![6-Amino-2-methylbenzo[d]thiazol-5-ol](/img/structure/B13618394.png)
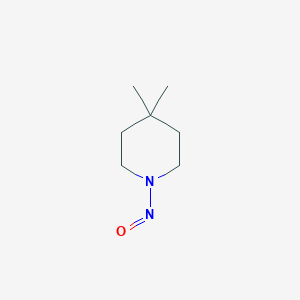
![Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride](/img/structure/B13618410.png)

![(3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13618423.png)
